Precedent in Validated Drug Discovery Scaffolds for HIV and PI3K Inhibition
5-Methoxy-3-(tributylstannyl)pyridine is explicitly identified as a key intermediate in the patent-protected synthesis of specific, biologically active molecules. This contrasts with many other stannylpyridine isomers, which lack similar high-value, application-specific validation. In one case, it is used to construct N-substituted-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl derivatives, a class of compounds with demonstrated inhibitory activity against HIV replication. In another, it is a building block for isochromene derivatives that act as phosphoinositide 3-kinase (PI3K) inhibitors [1][2]. The procurement of this specific isomer is non-negotiable for replicating the synthetic routes disclosed in these patents.
| Evidence Dimension | Patent-cited utility as a building block for specific therapeutic targets |
|---|---|
| Target Compound Data | Synthesis of HIV replication inhibitors (WO-2021064571-A1) and PI3K inhibitors (AU-2014368725-A1) |
| Comparator Or Baseline | 2-(Tributylstannyl)pyridine (CAS 17997-47-6): No specific patent for the same targets cited; general use in Stille couplings for Pd(II) complex synthesis |
| Quantified Difference | Validated in 2 distinct therapeutic target classes (antiviral, oncology) vs. comparator's general use |
| Conditions | Analysis of patent literature as of 2024 |
Why This Matters
This provides a procurement mandate: using an alternative stannane would generate a different final product, rendering the established SAR in these patent families irrelevant and derailing the project.
- [1] WO-2021064571-A1. N-substituted-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl derivatives as inhibitors of the human immunodeficiency virus replication. Patent, Priority Date 2019-10-01. View Source
- [2] AU-2014368725-A1. Isochromene derivatives as phosphoinositide 3-kinases inhibitors. Patent, Priority Date 2013-12-18. View Source
